3-(Chloromethyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole
Description
3-(Chloromethyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole (CAS: 854137-69-2) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a chloromethyl (-CH2Cl) group and at position 5 with a 4-ethylphenyl moiety. Its molecular formula is C11H12ClN2O, with a molecular weight of 229.68 g/mol . The compound is synthesized via nucleophilic substitution or cyclization reactions, often involving amidoximes and acyl chlorides . It serves as a key intermediate in medicinal chemistry and agrochemical research due to its versatility in further functionalization .
Properties
Molecular Formula |
C11H11ClN2O |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
3-(chloromethyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H11ClN2O/c1-2-8-3-5-9(6-4-8)11-13-10(7-12)14-15-11/h3-6H,2,7H2,1H3 |
InChI Key |
PVLUHKRGSGSYRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=NO2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethylbenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction mixture is then heated to promote cyclization, forming the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems can improve efficiency and reduce the risk of human error.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
3-(Chloromethyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: Used in the development of novel polymers and materials with specific properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Effects: The 4-ethylphenyl group in the target compound introduces electron-donating effects (+I effect), enhancing lipophilicity compared to electron-withdrawing substituents like 4-chlorophenyl . This may improve membrane permeability in biological systems .
Synthetic Accessibility :
Physicochemical Properties
Biological Activity
3-(Chloromethyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. The unique structure of oxadiazoles allows for various modifications, leading to compounds with enhanced pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer, antimicrobial, and nematicidal properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 208.64 g/mol. The compound features a chloromethyl group and an ethyl-substituted phenyl group attached to the oxadiazole ring, contributing to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit promising anticancer properties. For instance:
- A study evaluated several oxadiazole derivatives against various cancer cell lines, highlighting that compounds similar to this compound showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 19.56 µM to over 90 µM depending on structural modifications and substitutions .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | ~92.4 | Induces apoptosis |
| Derivative A | HT-1080 | 19.56 | Caspase activation |
| Derivative B | A549 | <40 | Cell cycle arrest |
The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction through the activation of caspases and cell cycle arrest at the G2/M phase. This was corroborated by molecular docking studies that suggested a stable interaction between the compound and apoptotic pathways .
Antimicrobial Activity
Oxadiazoles have also been recognized for their antimicrobial properties. In particular:
- Compounds derived from oxadiazoles have shown effectiveness against various bacterial strains and fungi. The presence of halogen substituents like chlorine enhances the lipophilicity and biological activity against pathogens .
Nematocidal Activity
Recent research highlighted the nematicidal potential of 1,2,4-oxadiazole derivatives:
- A compound structurally similar to this compound demonstrated remarkable nematocidal activity against Bursaphelenchus xylophilus with an LC50 value significantly lower than that of established nematicides such as avermectin .
| Compound | Target Nematode | LC50 (µg/mL) |
|---|---|---|
| A1 (similar structure) | Bursaphelenchus xylophilus | 2.4 |
| A2 (avermectin) | Bursaphelenchus xylophilus | 335.5 |
Case Studies
Several case studies have documented the synthesis and biological evaluation of oxadiazole derivatives:
- Synthesis and Evaluation : In one study, new derivatives were synthesized and tested for their cytotoxic effects on multiple cancer cell lines. The results indicated that modifications at the phenyl ring significantly influenced biological activity .
- Structure-Activity Relationship : Investigations into structure-activity relationships revealed that specific substitutions on the oxadiazole ring could enhance both anticancer and antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
